An In-depth Technical Guide to (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
An In-depth Technical Guide to (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a stereogenic center, a fluorine-substituted phenyl ring, and a dimethylamino group, suggests its utility as a versatile building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway, and a detailed discussion of its anticipated characteristics based on analogous structures. Due to the limited availability of experimental data for this specific compound, this document integrates information from related molecules to offer a predictive and practical resource for researchers.
Introduction: The Significance of Fluorinated Chiral Amines
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the use of chiral amines is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline combines these key features, making it a compound of interest for the development of novel bioactive agents and functional materials. This guide aims to consolidate the available information and provide a forward-looking perspective on the chemical behavior and potential of this molecule.
Physicochemical and Computed Properties
Direct experimental data for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is scarce. The primary source of information comes from chemical suppliers and computational models.
Table 1: Known and Computed Properties of (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
| Property | Value | Source |
| CAS Number | 942995-65-5 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] |
| logP (Predicted) | 1.7723 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | NC1=CC=C(C=C1)N(C)C | [1] |
Comparative Analysis with Structural Analogs
To infer the likely properties of the target molecule, it is instructive to examine its core components: N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline.
Table 2: Physicochemical Properties of Structural Analogs
| Property | N,N-Dimethylaniline | 4-Fluoro-N,N-dimethylaniline |
| CAS Number | 121-69-7 | 403-46-3 |
| Molecular Formula | C₈H₁₁N | C₈H₁₀FN |
| Molecular Weight | 121.18 g/mol | 139.17 g/mol |
| Appearance | Yellow to brownish oily liquid | White or colorless to light orange to yellow powder to lump to clear liquid |
| Melting Point | 2 °C | 35 - 39 °C |
| Boiling Point | 194 °C | 200 °C |
| Density | 0.956 g/mL | Not Reported |
| Flash Point | 63 °C | Not Reported |
The presence of the fluorine atom in 4-fluoro-N,N-dimethylaniline significantly raises the melting point compared to N,N-dimethylaniline, a trend that may also be observed in the target compound. The boiling points are comparable, suggesting that the ethylamine substituent in the target molecule will likely result in a higher boiling point due to increased molecular weight and potential for hydrogen bonding.
Proposed Enantioselective Synthetic Pathway
Caption: Proposed synthetic workflow for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline.
Experimental Protocol (Theoretical)
Step 1: Friedel-Crafts Acylation to Synthesize 1-(3-Fluoro-4-(dimethylamino)phenyl)ethan-1-one
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To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
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Slowly add 2-fluoro-N,N-dimethylaniline to the mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Quench the reaction by carefully pouring it onto crushed ice and an aqueous acid solution (e.g., HCl).
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the precursor ketone.
Causality: The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The dimethylamino group is a strong activating group, directing the acylation primarily to the para position. The ortho position to the fluorine is also activated, but the para product is generally favored due to sterics.
Step 2: Asymmetric Reductive Amination
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In a high-pressure reactor, dissolve the ketone from Step 1 in a suitable solvent (e.g., methanol or toluene).
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Add a source of ammonia (e.g., ammonium formate or ammonia gas).
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Add a chiral catalyst, such as a BINOL-derived phosphoric acid, which has been shown to be effective in the enantioselective synthesis of 1-aminoindene derivatives.[2]
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Pressurize the reactor with hydrogen gas.
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Heat the reaction mixture and stir for an extended period, monitoring for the consumption of the starting material.
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After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
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Remove the solvent and purify the crude product, likely through column chromatography, to obtain the enantiomerically enriched target compound.
Causality: Asymmetric reductive amination is a powerful method for the synthesis of chiral amines. The chiral catalyst creates a chiral environment around the imine intermediate, leading to the preferential formation of one enantiomer upon reduction.
Spectroscopic Characterization (Anticipated)
Detailed spectroscopic data for the target compound is not available. However, we can predict the key features based on its structure and data from analogs like N,N-dimethylaniline.[3][4]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets in the range of 6.5-7.5 ppm). - Quartet for the methine proton (CH-NH₂) due to coupling with the adjacent methyl group. - Singlet for the N(CH₃)₂ protons (around 2.9-3.1 ppm). - Doublet for the CH₃ group adjacent to the stereocenter. - Broad singlet for the NH₂ protons. |
| ¹³C NMR | - Aromatic carbons (signals in the range of 110-160 ppm), with C-F coupling observable. - Signal for the methine carbon of the stereocenter. - Signal for the N(CH₃)₂ carbons. - Signal for the CH₃ carbon of the ethyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic, around 2800-3100 cm⁻¹). - C=C aromatic ring stretching (around 1500-1600 cm⁻¹). - C-N stretching vibrations. - C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (164.25 g/mol ). - Fragmentation patterns consistent with the loss of methyl, amino, and ethyl groups. |
Reactivity and Potential Applications
The molecule possesses several reactive sites:
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Primary Amine: Can undergo a wide range of reactions, including acylation, alkylation, and formation of imines and amides. This functionality is key for its use as a building block in larger molecules.
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Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the dimethylamino and ethylamino groups being activating and ortho-, para-directing. The fluorine atom is a deactivating group but also ortho-, para-directing.
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N,N-dimethylamino Group: A tertiary amine that is basic and can be quaternized.
Given these features, (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a promising candidate for:
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Pharmaceutical Synthesis: As a chiral building block for the synthesis of complex drug molecules. The presence of fluorine can enhance the pharmacological properties of the final compound.[5]
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Asymmetric Catalysis: As a precursor to chiral ligands for metal-catalyzed asymmetric reactions.
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Materials Science: As a monomer or functionalizing agent for the development of new polymers and materials with specific optical or electronic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for (S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than its structural analogs, such as N,N-dimethylaniline.
General Precautions:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces.
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Incompatible Materials: Strong oxidizing agents, acids.
First Aid Measures:
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Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
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Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Conclusion
(S)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking, this guide provides a robust framework for its anticipated chemical properties, a plausible synthetic route, and necessary safety precautions based on the analysis of its structural components. As research into fluorinated and chiral compounds continues to expand, molecules like this will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
References
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DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
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Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]
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N,N-Dimethylaniline. In Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Dimethylaminophenethylamine. PubChem. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]
- Sharma, R., & Kumar, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1023–1055.
- Singh, P. K., & Kumar, V. (2018). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Journal of Applicable Chemistry, 7(4), 939-948.
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The Journal of Organic Chemistry. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
- Various Authors. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
- Various Authors. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
- Various Authors. (2019). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
